[2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid
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Overview
Description
[2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid: is an organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated pyrimidine in the presence of a palladium catalyst.
Attachment of the Acetic Acid Moiety: This can be done through esterification or direct acylation reactions, where the pyrimidine derivative is reacted with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimidine ring or the acetic acid moiety, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formylphenyl derivatives, while reduction of the acetic acid moiety can produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
Its structural features make it a candidate for the development of bioactive molecules that can modulate biological pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or inflammatory disorders .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties enable the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl]acetic acid
- 4-Methoxyphenylacetic acid
- 2-(4-Methoxyphenyl)acetamide
Uniqueness
What sets [2-(4-Methoxyphenyl)-pyrimidin-5-yloxy]-acetic acid apart from similar compounds is its unique combination of a pyrimidine ring, a methoxyphenyl group, and an acetic acid moiety. This structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrimidin-5-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-18-10-4-2-9(3-5-10)13-14-6-11(7-15-13)19-8-12(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZTWFKMXZGFTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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